Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside

Beschreibung

Molecular Formula and Stereochemical Configuration

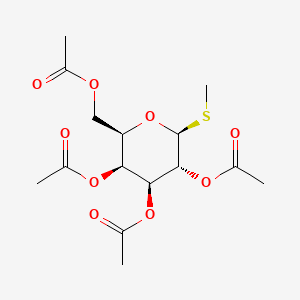

The molecular composition of methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside is defined by the empirical formula C15H22O9S, corresponding to a molecular weight of 378.4 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 55722-48-0, providing unambiguous identification within chemical databases. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate, which precisely describes the stereochemical arrangement and functional group distribution.

The stereochemical configuration of this thioglycoside follows the beta-D-galactopyranoside pattern, with the sulfur-methyl linkage occupying the equatorial position at the anomeric carbon. The galactopyranose ring adopts the characteristic chair conformation, designated as the 4C1 form, which represents the thermodynamically most stable arrangement for six-membered sugar rings. Each hydroxyl group at positions 2, 3, 4, and 6 bears an acetyl protecting group, creating a fully acetylated derivative that enhances solubility in organic solvents and provides stability against hydrolytic degradation.

The absolute configuration at each chiral center follows the D-galactose pattern, with the carbon atoms at positions 2, 3, 4, 5, and 6 exhibiting R, S, S, R, and S configurations respectively. This stereochemical arrangement places the acetoxymethyl group at carbon-6 in the equatorial position, while the acetyl groups at carbons 2, 3, and 4 alternate between axial and equatorial orientations according to the galactose configuration. The methyl sulfanyl group at the anomeric position adopts the beta configuration, positioning the sulfur atom equatorially relative to the pyranose ring plane.

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12+,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUCHLBRWBKGN-FQKPHLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447030 | |

| Record name | ST51037346 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55722-48-0 | |

| Record name | ST51037346 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

From 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl Bromide and Potassium Thioacetate

- Procedure : The glycosyl bromide (1.0 equivalent) is dissolved in acetone or DMF (0.3 M). Potassium thioacetate (1.5 equivalents) is added, and the mixture is stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

- Workup : The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, concentrated, and purified by silica gel chromatography.

- Yield and Purity : Yields reported are high, around 90%, with the product isolated as a white solid.

- Reference Data : This method is detailed in a Royal Society of Chemistry publication, providing a robust and reproducible route to the thiogalactopyranoside derivative.

From 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl Bromide and Thiol Reagents with Lewis Acid Catalysis

- Procedure : The acetylated glycosyl bromide is dissolved in anhydrous dichloromethane (0.1 M), cooled to 0°C. Thioacetic acid (3.0 equivalents) is added followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equivalent) as a Lewis acid catalyst. The reaction is allowed to proceed at 0°C or room temperature until completion.

- Workup : The mixture is quenched with aqueous sodium bicarbonate, extracted with ethyl acetate, washed, dried, and purified by chromatography.

- Advantages : This method allows for controlled reaction conditions and can be adapted for different thioglycoside derivatives.

- Reference Data : Detailed NMR characterization confirms the structure and purity of the product.

One-Step Synthesis Using Sodium Hydride and DMF

- Procedure : Pyrimidine-2(1H)-thione is dissolved in dry DMF, and sodium hydride is added gradually at room temperature. After stirring, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is added dropwise. The mixture is stirred for 3–6 hours at room temperature.

- Workup : The reaction mixture is evaporated under reduced pressure, washed with water to remove inorganic salts, and purified by column chromatography.

- Outcome : This method efficiently produces the desired thiogalactopyranoside with good purity.

- Reference Data : This approach is documented in a crystallographic study focusing on pyrimidine thioglycosides but applicable to this compound synthesis.

Comparative Data Table of Preparation Methods

| Method No. | Starting Material | Reagents & Conditions | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Potassium thioacetate, acetone or DMF, RT | 6 h | ~90 | Silica gel chromatography | Simple, high-yield, mild conditions |

| 2 | Same as above | Thioacetic acid, TMSOTf catalyst, CH2Cl2, 0°C-RT | 3–6 h | High | Silica gel chromatography | Lewis acid catalysis, controlled |

| 3 | Same as above | Pyrimidine-2(1H)-thione, NaH, DMF, RT | 3–6 h | Good | Column chromatography | One-step, uses strong base |

Analytical and Characterization Data

- Purity : Typically >98% confirmed by gas chromatography (GC).

- Physical State : White to almost white powder or crystalline solid.

- Melting Point : Approximately 91°C.

- Specific Rotation : Between -13.0° to -17.0° (C=1, CHCl3).

- Solubility : Soluble in chloroform.

- NMR Spectroscopy : Proton NMR shows characteristic acetyl methyl singlets around 2.0 ppm and sugar ring protons consistent with tetra-O-acetylation. The thioglycoside anomeric proton appears as a doublet confirming β-configuration.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of acetyl groups in the presence of water and an acid or base catalyst.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Methyl beta-D-thiogalactopyranoside.

Oxidation: Sulfoxides or sulfones.

Substitution: Various substituted thiogalactopyranosides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

MTA is primarily utilized in biochemical research for studying carbohydrate-related enzyme reactions. It serves as a substrate for various glycosyltransferases and is instrumental in elucidating the mechanisms of glycan biosynthesis.

Key Applications:

- Enzyme Substrate : MTA acts as a substrate for glycosyltransferases, facilitating the synthesis of complex carbohydrates.

- Glycosylation Studies : It is used in glycosylation reactions to create thio-glycosides, which are crucial for understanding glycan structures and functions .

- Glycobiology Research : MTA plays a role in glycobiology, which examines the structure, synthesis, and biological roles of glycans in living organisms .

Glycosylation Reactions

MTA is a key thio-glycoside that enhances glycosylation reactions. Its tetra-acetylated form provides stability and solubility, making it suitable for various synthetic pathways.

Applications in Glycosylation:

- Synthesis of Glycoconjugates : MTA is employed to synthesize glycoconjugates that are vital for cell signaling and recognition processes.

- Facilitating Thio-Glycoside Formation : The compound's thio group allows for easier formation of glycosidic bonds compared to traditional methods .

Case Studies

Several studies have highlighted the effectiveness of MTA in various applications:

- Study on Glycosyltransferase Activity : A study demonstrated that MTA could serve as an efficient substrate for galactosyltransferases, leading to the successful synthesis of galactosides. This was crucial for understanding the enzyme's specificity and kinetics .

- Thio-Glycoside Synthesis : Research indicated that using MTA in glycosylation reactions yielded higher purity and yield of thio-glycosides compared to other methods. This was attributed to the stability provided by the acetyl groups .

Wirkmechanismus

The compound exerts its effects primarily by acting as a substrate for glycosidase enzymes. It inhibits glycosidase activity, making it an essential tool in the study of glycosylation processes. The molecular targets include glycosidase enzymes, and the pathways involved are those related to carbohydrate metabolism and glycosylation.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Key Differences :

- Aglycone : Ethyl group instead of methyl.

- Molecular Weight : 392.42 (C₁₆H₂₄O₉S) vs. 378.39 for the methyl derivative.

- Reactivity : Ethyl thioglycosides generally exhibit slightly lower reactivity in glycosylation due to the bulkier aglycone, which may sterically hinder activation.

- Applications : Used in similar glycosylation protocols but may require longer reaction times or higher catalyst loads .

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Key Differences :

- Aglycone : Aromatic phenyl group (C₂₀H₂₄O₉S, MW: 440.46).

- Stability : The phenyl group enhances stability due to resonance effects, making it less prone to hydrolysis.

- Activation : Requires stronger activators (e.g., N-iodosuccinimide (NIS) or iodonium di-collidine perchlorate) compared to methyl derivatives.

- Applications : Preferred for long-term storage and reactions requiring delayed activation .

4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-thiogalactopyranoside

- Key Differences :

Ethyl 2,3,4,6-Tetra-O-benzoyl-1-thio-β-D-galactopyranoside

- Key Differences :

Cyanomethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Key Differences: Aglycone: Cyanomethyl group (C₁₆H₂₁NO₉S, MW: 403.40). Applications: Ideal for one-pot syntheses or enzymatic coupling .

Comparison with Glucose Analogs

Methyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside

- Key Differences :

- Stereochemistry : Glucose (C4 hydroxyl in equatorial position) vs. galactose (C4 hydroxyl axial).

- Biological Recognition : Glucose derivatives are more commonly used in metabolic studies, while galactose derivatives target lectins and immune receptors.

- Synthesis : Glucose analogs often show higher yields in glycosylations due to favorable stereoelectronic effects .

Reactivity in Glycosylation

Deprotection Strategies

- Acetyl Groups : Removed with NH₃/MeOH or NaOMe, whereas benzoyl or benzyl groups require harsher conditions (e.g., H₂/Pd for benzyl) .

Biologische Aktivität

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside (MTAG) is a synthetic glycoside that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article delves into the biological activity of MTAG, highlighting its potential applications in various fields such as glycobiology, immunology, and drug development.

- Molecular Formula : C₁₅H₂₂O₉S

- Molecular Weight : 378.395 g/mol

- CAS Number : 55722-48-0

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 440.5 ± 45.0 °C at 760 mmHg

- Flash Point : 206.9 ± 16.7 °C

Biological Activity Overview

MTAG exhibits a range of biological activities that make it a valuable compound in research:

- Glycosylation Reactions : MTAG is utilized as a donor in glycosylation reactions, facilitating the synthesis of complex carbohydrates and glycoconjugates. Its structure allows for efficient thioglycosylation, which is crucial in the preparation of glycosides and oligosaccharides .

- Antiviral Properties : Research indicates that MTAG may exhibit antiviral activity against various pathogens, including HIV and influenza viruses. Its mechanism involves inhibiting viral entry and replication within host cells .

- Immunological Applications : MTAG has been studied for its role in modulating immune responses. It can influence the activity of lectins, which are proteins that bind carbohydrates and play significant roles in cell signaling and immune function .

- Cancer Research : The compound has shown promise in cancer research by affecting apoptosis pathways and cellular proliferation. Studies suggest that MTAG may enhance the efficacy of certain chemotherapeutic agents by modifying glycan structures on tumor cells .

Case Study 1: Glycosylation in Ionic Liquids

A study explored the use of MTAG in glycosylation reactions conducted in ionic liquids, demonstrating improved yields and selectivity compared to traditional solvents. This approach highlights the compound's versatility in carbohydrate chemistry .

Case Study 2: Antiviral Activity Against HIV

In vitro studies have shown that MTAG can inhibit HIV replication by interfering with the virus's ability to bind to host cell receptors. This finding underscores its potential as a lead compound for developing antiviral therapies .

Research Findings

Q & A

Q. What is the optimal synthetic route for Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside, and how can purity be ensured?

The synthesis typically involves sequential protection of galactose hydroxyl groups with acetyl moieties, followed by thioglycoside formation. A detailed protocol for analogous compounds (e.g., propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) involves:

- Step 1 : Acetylation of galactose using acetic anhydride and a catalyst (e.g., BF₃·Et₂O) to yield 1,2,3,4,6-penta-O-acetyl-galactose .

- Step 2 : Selective deprotection of the anomeric position under acidic conditions.

- Step 3 : Thioglycoside formation via reaction with methyl thiol in the presence of a Lewis acid (e.g., TMSOTf).

Purity Control : Monitor reactions by TLC and purify via column chromatography using hexane/ethyl acetate gradients. Confirm purity by NMR (¹H/¹³C) and HPLC (>95% purity) .

Q. How does the acetyl-protected thiogalactoside compare to benzyl- or methyl-protected analogs in glycosylation efficiency?

Acetyl groups are labile under basic conditions, enabling selective deprotection post-glycosylation. In contrast, benzyl groups require harsher conditions (e.g., hydrogenolysis). Methyl ethers are typically inert, limiting their utility in sequential syntheses. Acetylated thiogalactosides offer a balance between stability during glycosylation and ease of deprotection, making them preferred for stepwise oligosaccharide assembly .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm acetylation (δ 1.8–2.2 ppm for CH₃CO) and thioglycoside configuration (β-anomer: J₁,2 ~10 Hz).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ expected for C₁₅H₂₂O₉S: calc. 401.09, observed 401.12) .

- X-ray Crystallography : Resolves stereochemistry and packing motifs, though crystallization may require co-solvents like ether/hexane .

Advanced Research Questions

Q. How do steric and electronic effects of the acetyl groups influence glycosylation stereoselectivity?

Acetyl groups at C2, C3, C4, and C6 create steric bulk, favoring β-selectivity via neighboring-group participation. The C2-acetate directs the nucleophile to the β-face, while the thiomethyl group stabilizes the oxocarbenium intermediate. Competitive experiments with deuterated donors (e.g., CD₃S-) reveal kinetic vs. thermodynamic control, with β:α ratios >20:1 under mild conditions (0°C, CH₂Cl₂) .

Q. What strategies mitigate side reactions (e.g., hydrolysis or anomerization) during storage or handling?

- Storage : Store desiccated at –20°C to prevent hydrolysis of acetyl groups.

- Anomerization Prevention : Avoid prolonged exposure to protic solvents or acids. Use freshly distilled dichloromethane for reactions.

- Stability Data : Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months when stored under argon .

Q. How is this compound used to probe glycosidase or glycosyltransferase mechanisms?

As a substrate analog, its thioglycoside bond resists enzymatic hydrolysis, enabling trapping of enzyme intermediates. For example:

- X-ray Crystallography : Co-crystallize with E. coli β-galactosidase to map active-site interactions.

- Kinetic Isotope Effects (KIEs) : Use ³⁴S-labeled thiogalactoside to study transition-state stabilization .

- Fluorescent Probes : Conjugate with dansyl or BODIPY for real-time monitoring of enzyme activity .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

- Scalability : Batch-wise acetylation and thioglycosylation lead to variable yields. Continuous-flow systems improve reproducibility (yield: 75% vs. 60% batch).

- Toxicity : Residual acetyl groups may elicit immune responses. Post-synthetic deprotection (e.g., Zemplén deacetylation) generates non-immunogenic intermediates .

Key Methodological Insights

- Stereochemical Control : Use low temperatures (–40°C) and polar aprotic solvents to enhance β-selectivity .

- Enzyme Studies : Combine stopped-flow kinetics with mutagenesis to identify residues critical for thioglycoside recognition .

- Scalability : Adopt flow chemistry to reduce side reactions and improve yield consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.